molecular formula C10H10O2 B3117993 (1S,2R)-2-Phenylcyclopropanecarboxylic acid CAS No. 23020-18-0

(1S,2R)-2-Phenylcyclopropanecarboxylic acid

Cat. No.: B3117993
CAS No.: 23020-18-0
M. Wt: 162.18 g/mol
InChI Key: AHDDRJBFJBDEPW-IUCAKERBSA-N
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Description

(1S,2R)-2-Phenylcyclopropanecarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its cyclopropane ring, which is substituted with a phenyl group and a carboxylic acid group. The compound’s chirality arises from the presence of two stereogenic centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Phenylcyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, where a zinc-copper couple is used to generate a carbenoid from diiodomethane, which then reacts with styrene to form the cyclopropane ring . Another method involves the use of diazo compounds in the presence of transition metal catalysts to achieve cyclopropanation .

Industrial Production Methods

Industrial production of this compound often employs enantioselective synthesis techniques to ensure high enantiomeric purity. This can be achieved through the use of chiral catalysts or chiral auxiliaries during the cyclopropanation process .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of (1S,2R)-2-Phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-Phenylcyclopropanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantiomeric purity is crucial for its applications in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

(1S,2R)-2-phenylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDDRJBFJBDEPW-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23020-18-0, 939-89-9
Record name 2-Phenyl-1-cyclopropanecarboxylic acid, (1S-cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023020180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, CIS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3W75X6M2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1S-CIS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y6RJ2VZ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-2-Phenylcyclopropanecarboxylic acid
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